

# JMV 236: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**JMV 236** is a synthetic peptide analogue of the C-terminal octapeptide of cholecystokinin (CCK-8). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **JMV 236**. It details its role as a cholecystokinin receptor agonist with a focus on its effects on appetite regulation and related physiological processes. This document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways to serve as a resource for researchers in pharmacology and drug development.

## **Chemical Structure and Properties**

**JMV 236** is a modified peptide designed for enhanced stability and potent biological activity, similar to the endogenous ligand CCK-8.

Chemical Identity: The chemical structure of **JMV 236** is BOC-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2[1]. The "BOC" designation indicates a tert-butyloxycarbonyl protecting group at the N-terminus, and "Nle" represents norleucine, an isomer of leucine. The tyrosine residue is sulfated, which is crucial for high-affinity binding to the CCK1 receptor.

Physicochemical Properties: A summary of the key chemical properties of **JMV 236** is presented in Table 1.



| Property          | Value                                          | Reference |
|-------------------|------------------------------------------------|-----------|
| CAS Number        | 113137-57-8                                    | [2]       |
| Molecular Formula | C56H74N10O18S                                  | [3]       |
| Molecular Weight  | 1207.31 g/mol                                  | [3]       |
| Sequence          | {Boc-Tyr(SO3)}-Nle-Gly-Trp-<br>Nle-Asp-Phe-NH2 | [1]       |
| Synonyms          | JMV-236, Boc-(Nle28,31)-<br>CCK(26-33)         |           |

## **Biological Activity and Mechanism of Action**

**JMV 236** functions as a cholecystokinin receptor agonist, exhibiting activities characteristic of CCK-8, such as the suppression of food intake and modulation of neuropeptide Y (NPY) levels. While some commercial suppliers have referred to **JMV 236** as a CCK antagonist, functional studies demonstrate its agonistic properties.

## **Receptor Interaction**

JMV 236 is an analogue of CCK-8 and is expected to bind to both CCK1 and CCK2 receptors. The sulfated tyrosine residue in its structure is a key determinant for high-affinity interaction with the CCK1 receptor. While specific binding affinity data (Ki or IC50 values) for JMV 236 are not readily available in the reviewed literature, the activity profile of the related compound JMV-180 provides insight into the interaction with high- and low-affinity states of the CCK receptor. JMV-180 acts as an agonist at high-affinity CCK receptors and an antagonist at low-affinity receptors. This dual activity is important in understanding the dose-dependent effects of CCK analogues.

## In Vivo Efficacy

Studies in rat models have demonstrated the potent anorexigenic (appetite-suppressing) effects of **JMV 236**. Intraperitoneal (i.p.) administration of **JMV 236** has been shown to significantly decrease food intake. Furthermore, **JMV 236** administration leads to a reduction in plasma levels of Neuropeptide Y (NPY), a potent orexigenic peptide, which is consistent with its role in promoting satiety.



A summary of the in vivo effects of **JMV 236** on food intake and NPY levels is provided in Table 2.

| Parameter   | Species | Dose (i.p.) | Effect   | Time Point                                   | Reference |
|-------------|---------|-------------|----------|----------------------------------------------|-----------|
| Food Intake | Rat     | 12.5 μg/kg  | Decrease | 2 and 3 hours<br>post-<br>administratio<br>n |           |
| Food Intake | Rat     | 50 μg/kg    | Decrease | 2 and 3 hours<br>post-<br>administratio<br>n |           |
| Plasma NPY  | Rat     | 50 μg/kg    | Decrease | 1 hour post-<br>administratio<br>n           |           |

## **Experimental Protocols**

This section outlines the general methodologies for key experiments relevant to the characterization of **JMV 236**'s biological activity.

## **Pancreatic Amylase Secretion Assay**

This in vitro assay is used to determine the potency of CCK receptor agonists by measuring the release of amylase from pancreatic acinar cells.

#### Methodology:

- Preparation of Pancreatic Acini: Pancreatic tissue is harvested from rats and digested with collagenase to isolate pancreatic acini.
- Incubation: The isolated acini are incubated in a buffer solution containing various concentrations of JMV 236 or a control substance.



- Sample Collection: At specified time points, the incubation is stopped, and the supernatant containing secreted amylase is separated from the acinar cells by centrifugation.
- Amylase Activity Measurement: The amylase activity in the supernatant is quantified using a colorimetric assay, often employing a substrate like p-nitrophenyl-α-D-maltoside.
- Data Analysis: The amount of amylase secreted is expressed as a percentage of the total amylase content in the acini. Dose-response curves are then generated to determine the EC50 of the compound.

## In Vivo Food Intake Study

This experiment evaluates the effect of **JMV 236** on appetite in animal models.

#### Methodology:

- Animal Acclimatization: Rats are individually housed and acclimatized to the experimental conditions, including a controlled light-dark cycle and access to a standard diet.
- Fasting: Prior to the experiment, animals are typically fasted for a set period (e.g., 12-24 hours) to ensure a consistent baseline of hunger.
- Compound Administration: **JMV 236** or a vehicle control is administered via the desired route (e.g., intraperitoneal injection).
- Food Presentation: A pre-weighed amount of food is presented to the animals at a specific time after compound administration.
- Measurement of Food Consumption: The amount of food consumed is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
- Data Analysis: The cumulative food intake is calculated and compared between the JMV
   236-treated and control groups.

## Neuropeptide Y (NPY) Measurement

This protocol describes the quantification of NPY levels in plasma or brain tissue following treatment with **JMV 236**.



#### Methodology:

- Animal Treatment and Sample Collection: Rats are administered with JMV 236 or a vehicle.
  At a predetermined time, animals are euthanized, and blood and/or brain tissue is collected.
  Blood is collected in tubes containing EDTA and centrifuged to obtain plasma. Brain tissue is dissected and rapidly frozen.
- Sample Preparation: Plasma samples may be used directly or after an extraction step. Brain tissue is homogenized in an appropriate buffer and centrifuged to obtain a clear supernatant.
- NPY Quantification: NPY levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.
- Data Analysis: NPY concentrations are calculated based on a standard curve and compared between the different treatment groups.

## **Signaling Pathways**

**JMV 236** exerts its biological effects by activating CCK receptors, which are G protein-coupled receptors (GPCRs). The two main subtypes, CCK1R and CCK2R, couple to distinct intracellular signaling cascades.

## **CCK1** Receptor Signaling

The CCK1 receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and vagal afferent neurons. Its activation is primarily associated with digestion and satiety.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism for Src activation by the CCK2 receptor: Patho-physiological functions of this receptor in pancreas PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JMV 236: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672977#jmv-236-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com